1-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzylamine with 4-ethylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the dihydropyridine ring. The final product is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Halogen substitution reactions can occur at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A well-known antihypertensive agent with a similar dihydropyridine structure.
Uniqueness
1-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and ethylphenyl groups
Biological Activity
1-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest within medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on existing literature.
Chemical Structure and Properties
The compound features a dihydropyridine core with substituents that may influence its biological activity. The presence of the chlorophenyl and ethylphenyl groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
- Receptor Modulation : The compound may interact with various receptor types, potentially influencing neurotransmitter systems and cellular signaling pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds. For example, certain benzamide derivatives have demonstrated significant inhibition of cancer cell proliferation by targeting specific kinases involved in tumor growth. The dihydropyridine scaffold is known for its ability to modulate calcium channels, which can affect tumor cell survival and apoptosis .
Antimicrobial Properties
The antibacterial activity of similar compounds has been documented. These compounds often exhibit broad-spectrum activity against various bacterial strains, suggesting potential utility in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Case Studies
- Inhibition of Dihydrofolate Reductase : A study highlighted that derivatives with structural similarities to our compound inhibited DHFR activity effectively, leading to reduced NADPH levels in cells. This inhibition resulted in decreased cell viability in cancer cell lines, indicating a promising therapeutic avenue for anticancer drug development .
- Antimicrobial Screening : In a screening assay involving various benzamide derivatives, one compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study suggested that the chlorophenyl group enhances the interaction with bacterial targets, leading to increased efficacy .
Data Table: Biological Activities
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-2-15-9-11-17(12-10-15)23-20(25)18-7-5-13-24(21(18)26)14-16-6-3-4-8-19(16)22/h3-13H,2,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKWIAYJJSLKKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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